molecular formula C14H18O5 B1372886 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid CAS No. 898792-31-9

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1372886
CAS No.: 898792-31-9
M. Wt: 266.29 g/mol
InChI Key: SUXHKLKUXVORJA-UHFFFAOYSA-N
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Description

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable hexanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the 2,3-dimethoxybenzaldehyde is reacted with a hexylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hexanoic acid backbone differentiates it from other similar compounds, providing unique properties and applications .

Properties

IUPAC Name

6-(2,3-dimethoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-12-8-5-6-10(14(12)19-2)11(15)7-3-4-9-13(16)17/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXHKLKUXVORJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645462
Record name 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-31-9
Record name 2,3-Dimethoxy-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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